

Enantioselective Synthesis of (+)- α -Ylangene: Application Notes and Protocols

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Compound of Interest

Compound Name: *alpha-Ylangene*

Cat. No.: *B1205585*

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Abstract

(+)- α -Ylangene, a naturally occurring tricyclic sesquiterpene, is a valuable chiral building block and a target of interest in synthetic organic chemistry due to its unique structural framework and potential biological activity. This document provides an overview of the synthetic strategies and challenges associated with the enantioselective synthesis of (+)- α -ylangene. While a specific, detailed experimental protocol for its enantioselective synthesis is not readily available in the public domain, this note outlines the general approaches that could be employed, based on the synthesis of structurally related compounds and general principles of asymmetric synthesis. This includes leveraging the chiral pool, employing chiral catalysts, and utilizing chiral auxiliaries. The lack of a published detailed protocol prevents the inclusion of specific experimental data and process diagrams at this time.

Introduction

(+)- α -Ylangene is a sesquiterpene hydrocarbon characterized by a tricyclo[4.4.0.0^{2,7}]decane core structure. Its stereochemically complex architecture, featuring multiple contiguous stereocenters, presents a significant challenge for enantioselective synthesis. The development of a robust and efficient synthetic route to enantiopure (+)- α -ylangene is of considerable interest for the total synthesis of other natural products and for the exploration of its pharmacological potential.

General Synthetic Strategies

The enantioselective synthesis of complex natural products like (+)- α -ylangene typically relies on one or more of the following established strategies:

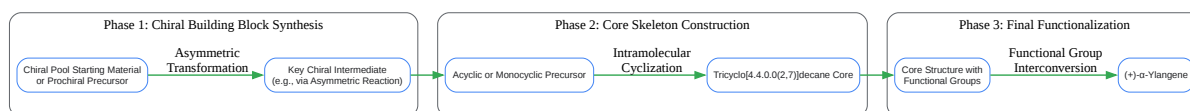
- **Chiral Pool Synthesis:** This approach utilizes readily available, inexpensive enantiopure starting materials from nature, such as terpenes (e.g., (+)-citronellal), amino acids, or carbohydrates. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations. For (+)- α -ylangene, a potential starting material could be a chiral terpene that already possesses some of the required stereochemical features.
- **Chiral Catalyst-Controlled Asymmetric Synthesis:** This strategy employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This is a highly efficient and atom-economical approach. Key reactions in the synthesis of the tricyclic core of ylangene, such as cycloadditions or intramolecular cyclizations, could potentially be rendered enantioselective through the use of chiral Lewis acids or organocatalysts.
- **Chiral Auxiliary-Mediated Synthesis:** In this method, a chiral auxiliary is covalently attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This is a reliable but often less atom-economical strategy compared to catalytic methods.

Key Synthetic Challenges

The synthesis of the tricyclo[4.4.0.0^{2,7}]decane skeleton of ylangene is a primary challenge. The construction of the strained, fused ring system with precise stereocontrol is a formidable task. Key bond formations, often involving intramolecular cyclizations, must be carefully designed and executed to achieve the desired stereochemistry.

Proposed Synthetic Workflow (Hypothetical)

Based on syntheses of related sesquiterpenes, a hypothetical workflow for the enantioselective synthesis of (+)- α -ylangene could be envisioned as follows. This workflow is presented for illustrative purposes only, as a specific, validated protocol is not available.



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Caption: A hypothetical workflow for the enantioselective synthesis of (+)-α-Ylangene.

Data Presentation

Due to the absence of a published, detailed enantioselective synthesis of (+)-α-Ylangene, no quantitative data regarding reaction yields, enantiomeric excess (e.e.), or spectroscopic information can be provided in a tabular format at this time.

Experimental Protocols

A specific, validated experimental protocol for the enantioselective synthesis of (+)-α-Ylangene could not be located in the peer-reviewed scientific literature. Therefore, detailed methodologies for key experiments cannot be provided.

Conclusion and Outlook

The enantioselective synthesis of (+)-α-ylangene remains a challenging and unsolved problem in the field of total synthesis. The development of a successful synthetic route would represent a significant achievement and would likely involve the application of modern asymmetric synthesis methodologies. Future research in this area will likely focus on the design of novel intramolecular cyclization strategies and the application of powerful enantioselective catalytic systems to control the formation of the complex tricyclic core. The eventual disclosure of a successful synthesis will be of great interest to the synthetic chemistry community and will enable further exploration of the biological properties of this intriguing natural product.

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